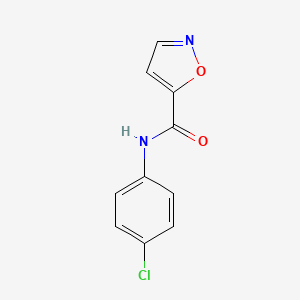
N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide” is a chemical compound. It has been shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . Its structure was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .
Synthesis Analysis
The compound has been synthesized from N-(4-chlorophenyl)-β-alanine and N-(4-chlorophenyl)-N-thiocarbamoyl-β-alanine . The structure of the synthesized compounds was established by spectral analysis, namely, Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), liquid chromatography-mass spectroscopy (LC-MS), single crystal x-ray analysis as well as by elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized by IR, mass, and NMR spectroscopy, and elemental analysis . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .Chemical Reactions Analysis
The compound was synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Physical And Chemical Properties Analysis
The compound has a linear formula of C13H12ClNO2S, a CAS Number of 2903-34-6, and a molecular weight of 281.763 .科学的研究の応用
Alzheimer's Disease Research
N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide has been studied for its potential applications in Alzheimer's disease research. A study by Saeedi et al. (2020) explored the synthesis of arylisoxazole-chromenone carboxamides, including compounds related to N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide, for their cholinesterase inhibitory activity. These compounds showed potential as acetylcholinesterase and butyrylcholinesterase inhibitors, important targets in Alzheimer's disease treatment. The study also investigated their ability to inhibit BACE1, an enzyme involved in the onset and progress of Alzheimer's disease, and their neuroprotective and metal-chelating abilities (Saeedi et al., 2020).
Synthesis of Macrolides
Research by Wasserman et al. (1981) discussed the use of oxazoles, including compounds similar to N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide, as precursors in the synthesis of macrolides. The study highlighted how oxazoles can be transformed into triamides upon reaction with singlet oxygen, which can then be employed in the synthesis of various macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).
Antimicrobial Activity
Another study by Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates and evaluated their inhibitory activity on blood platelet aggregation. Some of these compounds showed activity comparable to aspirin, with 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide being particularly active (Ozaki et al., 1983).
Monoamine Oxidase B Inhibition
Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for neurological conditions. This study suggests the potential of oxazole carboxamides, similar to N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide, in neurological research (Tzvetkov et al., 2014).
Anticancer Applications
Katariya et al. (2021) synthesized and evaluated the anticancer activity of 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds. Their study provides insights into the potential of compounds structurally related to N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide in cancer research (Katariya et al., 2021).
Safety and Hazards
特性
IUPAC Name |
N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-10(14)9-5-6-12-15-9/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHVERZVSHCFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1,2-oxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)


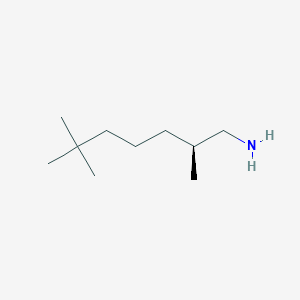
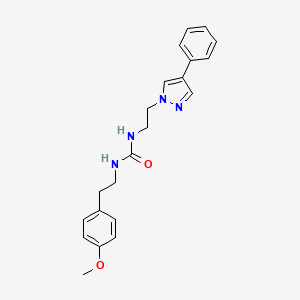
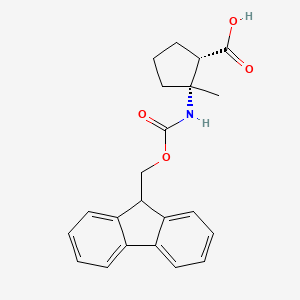
![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)
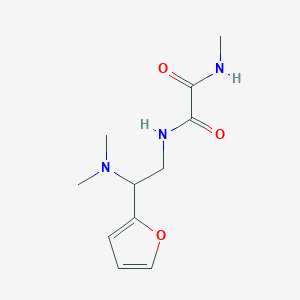
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)

![4-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2469224.png)
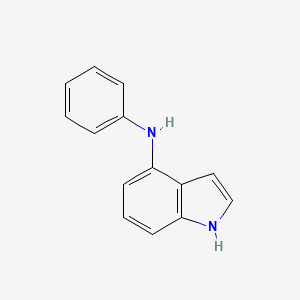
![N-benzhydryl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469227.png)
